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Compound of Interest

Compound Name: HMR1426

Cat. No.: B1673318 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of HMR1426 (also known as HMR 1883)

and its analogs, focusing on their role as modulators of ATP-sensitive potassium (KATP)

channels. This document summarizes key quantitative data, outlines experimental protocols for

their evaluation, and visualizes the associated signaling pathways to support further research

and development in this area.

Introduction to HMR1426 and KATP Channels
ATP-sensitive potassium (KATP) channels are crucial links between cellular metabolism and

electrical excitability in various tissues, including pancreatic β-cells, cardiac and smooth muscle

cells, and neurons.[1] These channels are octameric protein complexes composed of four pore-

forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea

receptor (SUR) subunits.[1] The SUR subunit confers sensitivity to sulfonylureas and other

KATP channel modulators.[2]

HMR1426 (HMR 1883) is a sulfonylthiourea derivative that acts as a selective blocker of KATP

channels.[3] Unlike traditional sulfonylureas such as glibenclamide, which are widely used in

the treatment of type 2 diabetes, HMR1426 exhibits a distinct selectivity profile for different

KATP channel subtypes.[4] This differential selectivity presents opportunities for the

development of tissue-specific therapeutic agents with potentially fewer side effects.
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Comparative Efficacy and Selectivity
The potency and selectivity of HMR1426 and its analogs are typically evaluated by measuring

their inhibitory concentration (IC50) on different KATP channel subtypes. The following table

summarizes the comparative inhibitory activities of HMR1426 and glibenclamide on various

recombinant KATP channels.

Compound
KATP Channel
Subtype

IC50 (µM) Reference

HMR1426 (HMR

1883)

Kir6.2/SUR2A (cardiac

type)
0.38 [4]

Kir6.2/SUR2B

(smooth muscle type)
1.2 [4]

Kir6.1/SUR2B

(vascular type)
5.3 [4]

RINm5F cells

(pancreatic β-cell line)
~20 [4]

Glibenclamide
Kir6.2/SUR2A (cardiac

type)
0.026 [4]

Kir6.2/SUR2B

(smooth muscle type)
0.026 [4]

Kir6.1/SUR2B

(vascular type)
0.043 [4]

RINm5F cells

(pancreatic β-cell line)
0.009 [4]

Key Observations:

HMR1426 (HMR 1883) demonstrates a notable selectivity for cardiac-type (Kir6.2/SUR2A)

KATP channels over pancreatic β-cell channels.[4] This cardioselectivity is a significant

differentiating factor from glibenclamide and suggests its potential therapeutic application in

cardiovascular conditions with a reduced risk of hypoglycemia.[3][5]
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Glibenclamide exhibits high potency across all tested KATP channel subtypes, with a

particularly strong inhibitory effect on the pancreatic β-cell channels, which aligns with its

clinical use as an insulin secretagogue.[4][6]

Experimental Protocols
The characterization of HMR1426 and its analogs relies on robust experimental methodologies

to determine their potency, selectivity, and mechanism of action. The following are detailed

protocols for key experiments.

Electrophysiological Analysis using Patch-Clamp
Technique
The patch-clamp technique is the gold standard for studying ion channel activity at the single-

channel or whole-cell level.[7]

Objective: To measure the inhibitory effect of HMR1426 analogs on KATP channel currents.

Methodology:

Cell Preparation: HEK293 cells are transiently or stably transfected with the cDNAs encoding

the desired Kir6.x and SURx subunits.[8]

Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a

resistance of 2-5 MΩ when filled with pipette solution.

Recording Configuration: The inside-out patch configuration is commonly used to allow for

the application of nucleotides and test compounds to the intracellular face of the channel.[7]

Solutions:

Pipette Solution (extracellular): Contains (in mM): 140 KCl, 1.2 MgCl2, 2.6 CaCl2, 10

HEPES (pH 7.4 with KOH).

Bath Solution (intracellular): Contains (in mM): 140 KCl, 10 EGTA, 10 HEPES (pH 7.2 with

KOH). ATP and ADP are added as needed to modulate channel activity.
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Data Acquisition: Channel activity is recorded using a patch-clamp amplifier. The current is

typically filtered at 1-2 kHz and digitized at 5-10 kHz.

Data Analysis: The open probability (Po) of the channel is determined in the presence and

absence of the test compound to calculate the IC50 value.

Cell Preparation Patch-Clamp Recording Data Analysis

HEK293 Cell Culture Transfection with Kir6.x and SURx cDNA Inside-Out Patch Formation Application of HMR1426 Analog Current Recording Open Probability (Po) Calculation IC50 Determination

Click to download full resolution via product page

Electrophysiology Experimental Workflow.

Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for its receptor.[9]

Objective: To measure the binding affinity (Ki) of HMR1426 analogs to the SUR subunit of the

KATP channel.

Methodology:

Membrane Preparation: Membranes are prepared from cells expressing the target SUR

subunit.[8]

Assay Buffer: Typically contains 50 mM Tris-HCl (pH 7.4) and 5 mM MgCl2.

Incubation: Membranes are incubated with a fixed concentration of a radiolabeled ligand

(e.g., [3H]glibenclamide) and varying concentrations of the unlabeled competitor compound

(HMR1426 analog).

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through

glass fiber filters, which trap the membranes with the bound radioligand.
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Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of

the radioligand (IC50) is determined and converted to the inhibition constant (Ki).

Signaling Pathways of KATP Channel Modulation
The opening and closing of KATP channels trigger a cascade of downstream events that vary

depending on the cell type.

KATP Channel Gating and Cellular Response
The activity of KATP channels is primarily regulated by the intracellular ratio of ATP to ADP.[1]

High ATP levels lead to channel closure, while an increase in the ADP/ATP ratio promotes

channel opening. KATP channel blockers like HMR1426 and glibenclamide bind to the SUR

subunit, inducing a conformational change that mimics the effect of high ATP, leading to

channel closure.[10]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11418212/
https://www.benchchem.com/product/b1673318?utm_src=pdf-body
https://synapse.patsnap.com/article/what-are-katp-channels-blockers-and-how-do-they-work
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Regulatory Inputs

KATP Channel

Channel State & Cellular Response

High [ATP]

KATP Channel (Kir6.x/SUR)

Inhibits

High [ADP]

Activates

HMR1426 / Analogs

Inhibits

Channel Closure

if inhibited

Channel Opening

if activated

Membrane Depolarization Membrane Hyperpolarization

Click to download full resolution via product page

Regulation of KATP Channel Gating.

Downstream Signaling in Pancreatic β-Cells
In pancreatic β-cells, the closure of KATP channels is the primary trigger for insulin secretion.

[6]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1673318?utm_src=pdf-body-img
https://uscholar.univie.ac.at/detail/o:1670948.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


KATP Channel Closure
(e.g., by HMR1426)

Membrane Depolarization

Voltage-Dependent Ca2+
Channel (VDCC) Opening

Ca2+ Influx

Insulin Secretion

Click to download full resolution via product page

Downstream Signaling in Pancreatic β-Cells.

Conclusion
The comparative analysis of HMR1426 and its analogs, particularly in contrast to classical

sulfonylureas like glibenclamide, reveals a promising avenue for the development of

cardioselective KATP channel blockers. The distinct selectivity profile of HMR1426 highlights

the potential for designing therapeutic agents with improved tissue specificity and a more

favorable side-effect profile. Further structure-activity relationship studies on HMR1426 analogs

are warranted to optimize their potency and selectivity for specific KATP channel subtypes,

thereby expanding their therapeutic potential. The experimental protocols and signaling

pathway diagrams provided herein serve as a foundational resource for researchers in this

field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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